2-Azetidinone,3-ethyl-4-(2-propenyloxy)-,(3R-trans)-(9CI) 2-Azetidinone,3-ethyl-4-(2-propenyloxy)-,(3R-trans)-(9CI)
Brand Name: Vulcanchem
CAS No.: 183508-69-2
VCID: VC0065431
InChI: InChI=1S/C8H13NO2/c1-3-5-11-8-6(4-2)7(10)9-8/h3,6,8H,1,4-5H2,2H3,(H,9,10)/t6-,8+/m0/s1
SMILES: CCC1C(NC1=O)OCC=C
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol

2-Azetidinone,3-ethyl-4-(2-propenyloxy)-,(3R-trans)-(9CI)

CAS No.: 183508-69-2

Main Products

VCID: VC0065431

Molecular Formula: C8H13NO2

Molecular Weight: 155.19 g/mol

2-Azetidinone,3-ethyl-4-(2-propenyloxy)-,(3R-trans)-(9CI) - 183508-69-2

CAS No. 183508-69-2
Product Name 2-Azetidinone,3-ethyl-4-(2-propenyloxy)-,(3R-trans)-(9CI)
Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
IUPAC Name (3R,4R)-3-ethyl-4-prop-2-enoxyazetidin-2-one
Standard InChI InChI=1S/C8H13NO2/c1-3-5-11-8-6(4-2)7(10)9-8/h3,6,8H,1,4-5H2,2H3,(H,9,10)/t6-,8+/m0/s1
Standard InChIKey TTZPIFCSPFPEJV-POYBYMJQSA-N
Isomeric SMILES CC[C@@H]1[C@H](NC1=O)OCC=C
SMILES CCC1C(NC1=O)OCC=C
Canonical SMILES CCC1C(NC1=O)OCC=C
Synonyms 2-Azetidinone,3-ethyl-4-(2-propenyloxy)-,(3R-trans)-(9CI)
PubChem Compound 14963963
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator